molecular formula C31H44D5N3O9S B1163612 Leukotriene C4-d5 methyl ester

Leukotriene C4-d5 methyl ester

Cat. No.: B1163612
M. Wt: 644.8
InChI Key: NEICPYXCIYSWOH-QXDTVSJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene C4-d5 (LTC4-d5) methyl ester contains five deuterium atoms at the 19, 19/', 20, 20 and 20 positions. It is intended for use as an internal standard for the quantification of LTC4 methyl ester by GC- or LC-mass spectrometry. LTC4 is the parent cysteinyl-leukotriene produced by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4. LTC4 is produced by neutrophils, macrophages, and mast cells, and by transcellular metabolism in platelets. It is one of the constituents of slow-reacting substance of anaphylaxis and exhibits potent smooth muscle contracting activity. LTC4-induced bronchoconstriction and enhanced vascular permeability contribute to the pathogenesis of asthma and acute allergic hypersensitivity. The concentration of LTC4 required to produce marked contractions of lung parenchymal strips and isolated tracheal rings is about 1 nM. LTC4 methyl ester is a more lipid soluble form of LTC4. The biological activity of LTC4 methyl ester has not been reported.

Properties

Molecular Formula

C31H44D5N3O9S

Molecular Weight

644.8

InChI

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13

InChI Key

NEICPYXCIYSWOH-QXDTVSJVSA-N

SMILES

O=C(OC)CCC[C@H](O)[C@H](SCC(C(NCC(O)=O)=O)NC(CCC(N)C(O)=O)=O)/C=C/C=C/C=CC/C=CCCCC([2H])([2H])C([2H])([2H])[2H]

Synonyms

LTC4-d5 methyl ester

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H44D5N3O9S
  • Molecular Weight : 644.8 g/mol
  • Deuteration : Contains five deuterium atoms at specific positions (19, 19', 20, 20, and 20) which improve its stability and detection in analytical techniques.

Scientific Research Applications

Leukotriene C4-d5 methyl ester has several applications across various fields of research:

  • Biochemical Studies :
    • Used as an internal standard for the quantification of leukotriene C4 methyl ester in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .
    • Facilitates accurate measurement of leukotriene levels in biological samples, aiding in the understanding of their roles in disease mechanisms.
  • Inflammatory Disease Research :
    • Investigated for its involvement in the biosynthesis pathways of leukotrienes, particularly in conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
    • Studies have shown that leukotriene C4 contributes to bronchoconstriction and increased vascular permeability, which are critical factors in asthma pathophysiology .
  • Pharmacological Development :
    • Assists in the development of new anti-inflammatory drugs by providing insights into the mechanisms of leukotriene action and their effects on smooth muscle contraction .
    • The compound's stability makes it suitable for pharmacokinetic studies to evaluate drug interactions and efficacy in clinical settings .

Case Study 1: Hepatic Ischemia/Reperfusion Injury

A study investigated the expression and activity of leukotriene C4 synthesis enzymes during hepatic ischemia/reperfusion injury. The results indicated that treatment with D-galactosamine/lipopolysaccharide led to an upregulation of leukotriene C4 synthase (LTC4S) expression, contributing to cysteinyl leukotriene accumulation and subsequent liver damage . This highlights the role of leukotrienes in liver injury models and their potential as therapeutic targets.

Case Study 2: Asthma Pathogenesis

Research has demonstrated that leukotrienes, including leukotriene C4, are critical mediators in asthma. Elevated levels of these compounds have been associated with increased airway hyperreactivity and inflammation. The use of leukotriene receptor antagonists has shown promise in mitigating these effects, suggesting that further studies on deuterated forms like this compound could enhance drug development efforts .

Comparative Analysis with Other Leukotrienes

CompoundRole/FunctionApplication Area
Leukotriene B4Chemoattractant for neutrophilsInflammation research
Leukotriene C4Bronchoconstriction and vascular permeabilityAsthma and allergy studies
Leukotriene A4-d5 methyl esterInternal standard for mass spectrometryQuantitative analysis
This compoundStability enhancement for analytical methodsDrug development and pharmacokinetics

Preparation Methods

Substrate Specificity and Reaction Mechanism

LTC4S exhibits broad substrate specificity, accepting LTA4, LTA4-Me, and their homologs (LTA3, LTA5) as substrates. The enzyme’s active site comprises two adjacent pockets: a hydrophilic region for GSH binding and a hydrophobic cleft for LTA4-Me accommodation. Kinetic studies using guinea pig lung microsomes reveal a K<sub>m</sub> of 3 µM for LTA4 and a V<sub>max</sub> of 108 nmol/3 min/µg protein, indicating high catalytic efficiency. Competitive inhibition experiments with LTA3 and LTA5 demonstrate shared binding motifs, with K<sub>i</sub> values of 1.5 µM and 2.8 µM, respectively.

Enzyme Purification and Optimization

Purification of LTC4S involves sequential chromatography steps:

  • Sepharose CL-4B for size exclusion, separating LTC4S from microsomal glutathione S-transferases.

  • DEAE-Sephacel for ion-exchange, resolving isoforms based on charge heterogeneity.

  • Agarose-butylamine and DEAE-3SW FPLC for final polishing, achieving a 91-fold purification.

The purified enzyme retains activity in 0.04% dodecyl-β-D-maltoside (DDM) and requires 5 mM GSH for stabilization during storage. Reaction optimization studies recommend 20 µM LTA4-Me and 5 mM GSH in 20 mM MES-NaOH (pH 6.5) at 37°C for maximal yield.

Isotopic Labeling for Leukotriene C4-d5 Methyl Ester

Deuteration of LTC4-Me introduces five deuterium atoms at positions 19, 19′, 20, 20, and 20′ of the arachidonic acid backbone, enhancing its utility as a mass spectrometry internal standard.

Deuterated Precursor Synthesis

Deuteration is achieved during the biosynthesis of LTA4-Me, leveraging deuterium-enriched arachidonic acid precursors. The lipoxygenase pathway incorporates deuterium at specific carbons through:

  • Deuterated arachidonic acid : Chemically synthesized via catalytic deuteration of unsaturated bonds or microbial fermentation in D<sub>2</sub>O-rich media.

  • Enzymatic oxidation : 5-lipoxygenase (5-LO) oxidizes deuterated arachidonic acid to LTA4-d5, preserving isotopic integrity.

Conjugation with Glutathione

LTA4-d5-Me undergoes LTC4S-catalyzed conjugation with GSH under conditions identical to non-deuterated LTA4-Me. The reaction’s progress is monitored via RP-HPLC, with LTC4-d5-Me eluting at 14.2 min (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Purification and Analytical Validation

Chromatographic Purification

Crude LTC4-d5-Me is purified using:

  • Reverse-phase HPLC : A C18 column with a gradient of 10–90% acetonitrile in 0.1% aqueous formic acid, yielding >95% purity.

  • Solvent exchange : Lyophilization followed by reconstitution in ethanol or DMSO for storage.

Mass Spectrometry Confirmation

LC-MS/MS analysis confirms deuterium incorporation and structural integrity:

  • ESI-MS : m/z 644.8 [M+H]<sup>+</sup> for LTC4-d5-Me vs. 639.8 for LTC4-Me.

  • Fragmentation patterns : Characteristic ions at m/z 495.2 (GSH loss) and 308.1 (arachidonoyl fragment).

SolventSolubility (mg/mL)
DMSO50
Ethanol1
PBS (pH 7.2)0.1

Applications and Methodological Considerations

Internal Standardization

LTC4-d5-Me corrects for matrix effects in LC-MS/MS assays, with a linear response (R<sup>2</sup> >0.99) across 0.1–100 ng/mL. Co-elution with endogenous LTC4 ensures identical retention times, minimizing quantification errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Leukotriene C4-d5 methyl ester
Reactant of Route 2
Leukotriene C4-d5 methyl ester

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